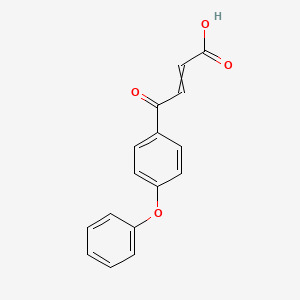
2-bromo-5-nitro-n-phenyl-4-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-5-nitro-n-phenyl-4-pyridinamine is an organic compound with the molecular formula C11H8BrN3O2 It is a derivative of pyridine, characterized by the presence of bromine, nitro, and phenyl groups attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-nitro-n-phenyl-4-pyridinamine typically involves multi-step reactions. One common method includes the bromination of 4-pyridineamine, followed by nitration and subsequent coupling with a phenyl group. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-5-nitro-n-phenyl-4-pyridinamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of copper or palladium catalysts.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-Bromo-5-amino-N-phenyl-4-pyridineamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-bromo-5-nitro-n-phenyl-4-pyridinamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions
Wirkmechanismus
The mechanism of action of 2-bromo-5-nitro-n-phenyl-4-pyridinamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and phenyl groups can facilitate binding to hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-nitropyridine: Similar structure but lacks the phenyl group, leading to different reactivity and applications.
2-Amino-5-bromopyridine: Contains an amino group instead of a nitro group, resulting in different chemical properties and uses.
Uniqueness
2-bromo-5-nitro-n-phenyl-4-pyridinamine is unique due to the combination of bromine, nitro, and phenyl groups on the pyridine ring. This unique structure imparts specific electronic and steric properties, making it valuable for targeted applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C11H8BrN3O2 |
|---|---|
Molekulargewicht |
294.10 g/mol |
IUPAC-Name |
2-bromo-5-nitro-N-phenylpyridin-4-amine |
InChI |
InChI=1S/C11H8BrN3O2/c12-11-6-9(10(7-13-11)15(16)17)14-8-4-2-1-3-5-8/h1-7H,(H,13,14) |
InChI-Schlüssel |
UGJJXLPPSPCVPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC(=NC=C2[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1H-thieno[2,3-c]pyrazole-5-carbonitrile](/img/structure/B8293264.png)
![[(4-Chlorobutyl)thio]acetic acid methyl ester](/img/structure/B8293272.png)

![1,3-Bis[2-(dimethylamino)ethyl]urea](/img/structure/B8293298.png)


![3-Benzylidene-8-azabicyclo[3.2.1]octane](/img/structure/B8293315.png)
